molecular formula C11H14BNO3 B13558444 {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid

{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid

Cat. No.: B13558444
M. Wt: 219.05 g/mol
InChI Key: PLOHNHHZRAIJKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid typically involves the reaction of 4-bromomethylphenylboronic acid with 2-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The amido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted amides or alcohols.

Scientific Research Applications

{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a protease inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in cancer therapy.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity.

    4-Bromomethylphenylboronic acid: A precursor in the synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid.

    2-Methylprop-2-enamide: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both boronic acids and amides. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

[4-[(2-methylprop-2-enoylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C11H14BNO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1,7H2,2H3,(H,13,14)

InChI Key

PLOHNHHZRAIJKI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C(=C)C)(O)O

Origin of Product

United States

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